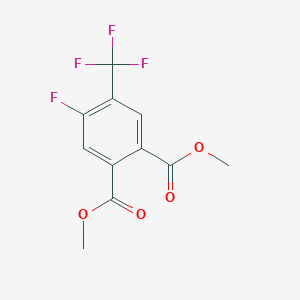
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phthalic acid dimethyl ester backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester typically involves the esterification of 4-Fluoro-5-trifluoromethyl-phthalic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phthalic acid.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different functional groups.
Hydrolysis: 4-Fluoro-5-trifluoromethyl-phthalic acid.
Oxidation and reduction: Various oxidized or reduced forms depending on the specific reaction.
Applications De Recherche Scientifique
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Materials science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Pharmaceutical research: Investigated for potential use in drug development due to its unique chemical structure.
Agricultural chemistry: Explored as a precursor for the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester in various applications depends on its chemical reactivity In organic synthesis, it acts as a reactive intermediate that can undergo various transformations
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phthalic acid
Uniqueness
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phthalic acid dimethyl ester backbone. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C11H8F4O4 |
|---|---|
Poids moléculaire |
280.17 g/mol |
Nom IUPAC |
dimethyl 4-fluoro-5-(trifluoromethyl)benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H8F4O4/c1-18-9(16)5-3-7(11(13,14)15)8(12)4-6(5)10(17)19-2/h3-4H,1-2H3 |
Clé InChI |
CUUOTKHITDELEH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1C(=O)OC)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)

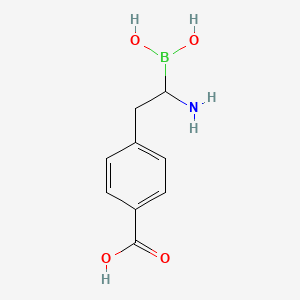


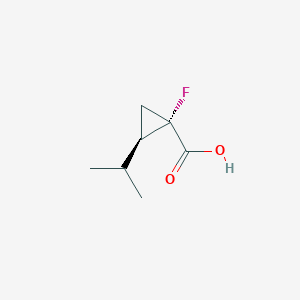
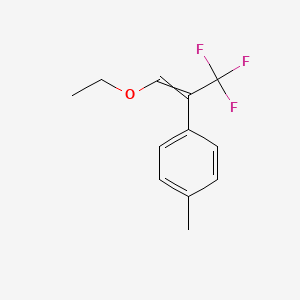

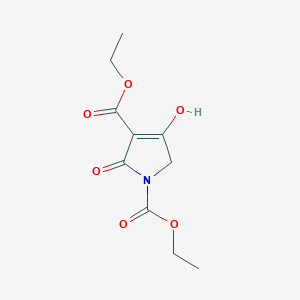

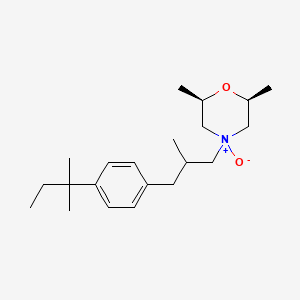
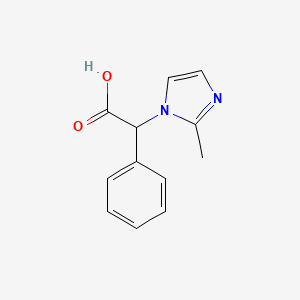
![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
